molecular formula C14H12INO2 B6416182 2-Hydroxy-5-iodo-N-p-tolyl-benzamide CAS No. 1280729-50-1

2-Hydroxy-5-iodo-N-p-tolyl-benzamide

Cat. No.: B6416182
CAS No.: 1280729-50-1
M. Wt: 353.15 g/mol
InChI Key: FJIYUFGXIDULBA-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-N-p-tolyl-benzamide (CAS: 70398-87-7) is a halogenated benzamide derivative characterized by a hydroxyl group at position 2, an iodine substituent at position 5 of the benzene ring, and a para-tolyl (p-tolyl) group attached to the amide nitrogen. This compound is listed in commercial catalogs as a specialty chemical, indicating its use in pharmaceutical or materials research . The p-tolyl group likely enhances lipophilicity, influencing solubility and interaction with biological targets.

Properties

IUPAC Name

2-hydroxy-5-iodo-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c1-9-2-5-11(6-3-9)16-14(18)12-8-10(15)4-7-13(12)17/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIYUFGXIDULBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide typically involves the iodination of a suitable precursor followed by amide formation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-N-p-tolyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alkyl derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Hydroxy-5-iodo-N-p-tolyl-benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-N-p-tolyl-benzamide involves its interaction with specific molecular targets. The hydroxy group and iodine atom play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Iodo-N-isopropyl-5-methoxybenzamide

  • Substituents : Methoxy (position 5), isopropyl (amide nitrogen).
  • Key Differences : The methoxy group (electron-donating) replaces the hydroxyl group, reducing acidity. The isopropyl group increases steric hindrance compared to the planar p-tolyl group.
  • Applications : Demonstrated as a highly reactive catalyst for alcohol oxidation due to its iodine-mediated redox activity and methoxy-enhanced electron density .
  • Reactivity : Superior catalytic efficiency in oxidation reactions compared to hydroxyl-containing analogues, attributed to methoxy’s stabilizing effects on intermediates .

2-Hydroxy-5-nitro-N-phenylbenzamide

  • Substituents : Nitro (position 5), phenyl (amide nitrogen).
  • Key Differences : Nitro (electron-withdrawing) vs. iodine (weakly electron-withdrawing). Phenyl lacks the methyl group of p-tolyl, reducing lipophilicity.
  • Applications : Precursor for benzoxazepines; nitro groups facilitate cyclization reactions.
  • Crystallography : Crystal structure analysis reveals intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing planar conformations. Nitro positioning at C5 (vs. C3 in analogues) alters packing efficiency and solubility .

2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-isoindol-5-yl)benzamide

  • Substituents : Chloro (position 2), iodo (position 5), isoindolyl (amide nitrogen).
  • Key Differences : Dual halogens (Cl, I) increase steric and electronic complexity. The isoindolyl group introduces a rigid bicyclic structure.
  • Biological Relevance : Similar halogenated benzamides are explored in kinase inhibition; chloro and iodo substituents may modulate target binding affinity .

Comparative Data Table

Compound Name Substituents (Position) Amide Group Key Properties/Applications References
2-Hydroxy-5-iodo-N-p-tolyl-benzamide OH (C2), I (C5) p-tolyl Lipophilic, halogen bonding potential
2-Iodo-N-isopropyl-5-methoxybenzamide OMe (C5), I (C2) isopropyl Catalyst for alcohol oxidation
2-Hydroxy-5-nitro-N-phenylbenzamide OH (C2), NO₂ (C5) phenyl Benzoxazepine precursor
2-Chloro-5-iodo-N-(isoindol-5-yl)benzamide Cl (C2), I (C5) isoindolyl Kinase inhibition studies

Substituent Effects on Properties

  • Electron-Withdrawing Groups (NO₂, I): Nitro groups enhance electrophilicity, aiding cyclization reactions , while iodine’s polarizability supports halogen bonding in catalysis .
  • Electron-Donating Groups (OMe, OH) : Methoxy improves catalytic stability , whereas hydroxyl groups enable hydrogen bonding in crystal lattices .
  • N-Substituents : p-Tolyl increases lipophilicity for membrane penetration, whereas isoindolyl introduces rigidity for target specificity .

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